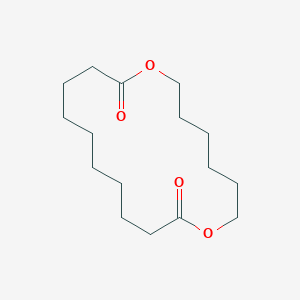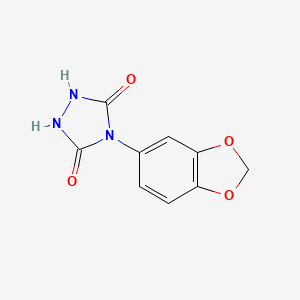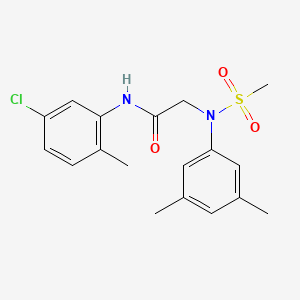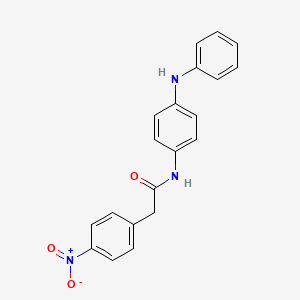![molecular formula C19H11Cl2N3O2 B4940195 2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4940195.png)
2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DPA-714, and is a member of the benzamide family of compounds. In
作用机制
DPA-714 binds to the TSPO, which is found in the outer mitochondrial membrane of many cells, including glial cells and immune cells. TSPO is involved in the regulation of mitochondrial function, steroid biosynthesis, and apoptosis. Binding of DPA-714 to TSPO leads to the activation of various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in the regulation of cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DPA-714 can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated microglial cells. In vivo studies have shown that DPA-714 can reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases. DPA-714 has also been shown to have neuroprotective effects, including the promotion of neuronal survival and the inhibition of neuronal apoptosis.
实验室实验的优点和局限性
One of the major advantages of using DPA-714 in lab experiments is its high affinity and selectivity for TSPO. This allows for the specific targeting of TSPO-expressing cells, such as glial cells and immune cells. DPA-714 also has a long half-life, which allows for the detection of TSPO expression over an extended period of time. However, one of the limitations of using DPA-714 in lab experiments is its high lipophilicity, which can lead to non-specific binding and accumulation in fatty tissues.
未来方向
There are several future directions for research on DPA-714. One area of research is the development of new radiotracers based on DPA-714 for PET imaging. These new radiotracers could have improved pharmacokinetic properties and higher selectivity for TSPO. Another area of research is the investigation of the role of TSPO in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and cancer. This could lead to the development of new therapies for these diseases based on the modulation of TSPO activity. Finally, the development of new synthetic methods for DPA-714 and related compounds could lead to the discovery of new ligands for TSPO with improved pharmacological properties.
合成方法
The synthesis method for DPA-714 involves the reaction of 2,3-dichlorobenzoyl chloride with 2-amino-5-chloropyridine to form 2,3-dichloro-N-(2-chloro-5-pyridinyl)benzamide. This intermediate compound is then reacted with 5-aminobenzoxazole to form 2,3-dichloro-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is obtained in high yield and purity and can be further purified using standard techniques.
科学研究应用
DPA-714 has been extensively studied for its potential applications in scientific research. This compound is a ligand for the translocator protein (TSPO) and has been used as a radiotracer in positron emission tomography (PET) imaging studies. PET imaging using DPA-714 has been shown to be useful for the detection of neuroinflammation and for the diagnosis and monitoring of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
2,3-dichloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O2/c20-14-5-1-4-13(17(14)21)18(25)23-12-6-7-16-15(9-12)24-19(26-16)11-3-2-8-22-10-11/h1-10H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDAVTSCWAHISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4940122.png)


![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![1-(2-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4940151.png)

![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)

![4,4'-[(3,4-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4940187.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4940212.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxyphenol](/img/structure/B4940222.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4940230.png)
